

Hortein molecular formula and formula weight

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Hortein: A Technical Guide for Researchers

An In-depth Technical Guide on the Fungal Metabolite Hortein

This technical guide provides a comprehensive overview of the currently available information on **Hortein**, a polyketide fungal metabolite. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential biological activities of this natural product. Due to the limited extent of published biological studies on **Hortein**, this guide also outlines a proposed experimental workflow and hypothetical signaling pathways to encourage and facilitate future research into its therapeutic potential.

Chemical and Physical Properties of Hortein

Hortein is a natural product first isolated from the fungus Hortaea werneckii, which was found in association with the Mediterranean sponge Aplysina aerophoba.[1][2] It possesses a unique and previously unknown acenaphtho[1',2':7,8]naphthalene ring system.[3][4] The fundamental chemical and physical properties of **Hortein** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C20H12O6	[2][3]
Formula Weight	348.3 g/mol	[2][3]
CAS Number	346610-88-6	[3]
Appearance	Brown solid	[3]
Purity	>95% by HPLC	[3]
Solubility	Soluble in DMSO and methanol	[2][3]
Storage Temperature	-20°C	[2][3]
Formal Name	2,3-dihydro-5,6,9,10- tetrahydroxy- benzo[j]fluoranthene-1,4-dione	[2]

Biological Activity of Hortein: Current Knowledge

Initial biological screenings of **Hortein** did not show any significant antibacterial or insecticidal activity.[3][4] To date, there is a lack of extensive published research detailing other biological activities or elucidating its mechanism of action.

Proposed Experimental Workflow for Biological Characterization

Given the limited biological data on **Hortein**, a systematic investigation is warranted to uncover its potential therapeutic properties. The following experimental workflow is proposed as a standard approach for the biological characterization of a novel natural product like **Hortein**.





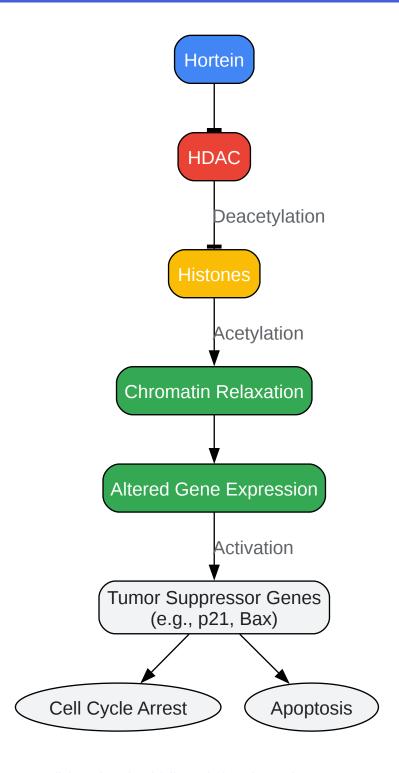
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A proposed experimental workflow for the biological characterization of **Hortein**.

Hypothetical Signaling Pathway of Hortein as an HDAC Inhibitor

Based on its polyketide structure, a common feature among many anticancer agents including histone deacetylase (HDAC) inhibitors, it is plausible that **Hortein** could exert its effects through the modulation of chromatin structure and gene expression. The following diagram illustrates a hypothetical signaling pathway for **Hortein** as a potential HDAC inhibitor leading to apoptosis.





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Hypothetical signaling pathway of **Hortein** as an HDAC inhibitor.

Experimental Protocols

The following are detailed, representative protocols for key experiments that would be integral to the proposed workflow for characterizing the biological activity of **Hortein**. These are general



protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of **Hortein** on a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Hortein stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Hortein Treatment: Prepare serial dilutions of Hortein in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 μL of the Hortein dilutions. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.



- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

HDAC Inhibition Assay (Fluorometric Assay)

This protocol describes a method to determine the inhibitory activity of **Hortein** against histone deacetylases.

Materials:

- Recombinant human HDAC enzyme
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- · HDAC assay buffer
- Trichostatin A (TSA) as a positive control
- Hortein stock solution (in DMSO)
- Developer solution (containing a protease to cleave the deacetylated substrate)
- Black 96-well microplate
- Fluorometric microplate reader

Procedure:

- Reagent Preparation: Prepare serial dilutions of Hortein and TSA in HDAC assay buffer.
- Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and either Hortein,
 TSA, or vehicle control.



- Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 1 hour.
- Reaction Termination and Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the fluorogenic signal. Incubate at room temperature for 15 minutes.
- Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of Hortein and determine the IC₅₀ value.

Western Blotting for Histone Acetylation

This protocol details a method to assess the effect of **Hortein** on the acetylation status of histones in cells.

Materials:

- Cancer cell line
- Hortein
- RIPA buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)



- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with Hortein for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the level of acetylated histone to the total histone level.

Conclusion

Hortein is a structurally unique fungal metabolite with largely unexplored biological potential. This guide provides the foundational chemical information available for **Hortein** and proposes a systematic approach for its biological characterization. The suggested experimental workflow, hypothetical signaling pathway, and detailed protocols offer a roadmap for researchers to investigate the therapeutic promise of this intriguing natural product, particularly in the context



of cancer research and epigenetic modulation. Further studies are essential to elucidate the true biological functions and potential applications of **Hortein**.

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